molecular formula C10H15N3O3 B1379076 tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate CAS No. 954097-20-2

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

Cat. No. B1379076
M. Wt: 225.24 g/mol
InChI Key: QRORIDUDLAQZKS-UHFFFAOYSA-N
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Patent
US08697708B2

Procedure details

To a stirred solution of the crude tert-butyl 6-formylpyrimidin-4-ylcarbamate (4.6 g, 0.020 mol) in MeOH (100 mL) was added sodium borohydride (0.74 g, 0.020 mol) in four portions at room temperature. After addition, the resulting mixture was stirred for 1 hour and then water (50 mL) was added. The solvent was removed under reduced pressure and the resulting aqueous residue was extracted with EtOAc (3×100 mL). The combined organic extract was washed with water (30 mL) and brine (30 mL), dried over Na2SO4 and concentrated under reduced pressure. The residue was purified via silica gel column chromatography, eluting with DCM/MeOH (30:1) to give the desired product (1.4 g, 30% yield). LCMS (ESI) m/z: 226.0 [M+H+].
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
30%

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[N:8]=[CH:7][N:6]=[C:5]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:15])([CH3:14])[CH3:13])[CH:4]=1)=[O:2].[BH4-].[Na+].O>CO>[OH:2][CH2:1][C:3]1[N:8]=[CH:7][N:6]=[C:5]([NH:9][C:10](=[O:16])[O:11][C:12]([CH3:14])([CH3:13])[CH3:15])[CH:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4.6 g
Type
reactant
Smiles
C(=O)C1=CC(=NC=N1)NC(OC(C)(C)C)=O
Name
Quantity
0.74 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
the resulting aqueous residue was extracted with EtOAc (3×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The combined organic extract
WASH
Type
WASH
Details
was washed with water (30 mL) and brine (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified via silica gel column chromatography
WASH
Type
WASH
Details
eluting with DCM/MeOH (30:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=CC(=NC=N1)NC(OC(C)(C)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.4 g
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 31.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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